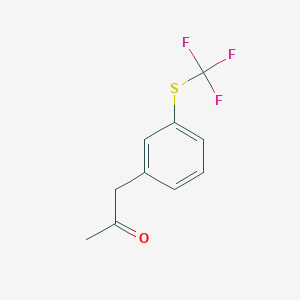
1-(3-(Trifluoromethylthio)phenyl)propan-2-one
Cat. No. B8377680
M. Wt: 234.24 g/mol
InChI Key: TXDQJVBNHPYFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03965190
Procedure details


1.85 g (40 mmols) of formic acid are introduced into a 50 ml. two-necked flask equipped with an air condenser and a dropping funnel. The flask is cooled on an ice bath and 2 ml. of ethylamine are added dropwise. The reaction mixture is allowed to return to ambient temperature and 2.85 g. (10 mmols) of 1-(3'-trifluoromethylthio-phenyl)-2-propanone are added. The contents of the flask are heated for 14 hours at 160°-170°C., 2 ml. of concentrated hydrochloric acid and 2 ml. of water are added, and the mixture is heated for 3 hours at the reflux temperature. A further 2 ml. of concentrated hydrochloric acid are added and the mixture is heated again at the reflux temperature for 2 hours. The mixture is allowed to cool, water is added and the product is extracted once with 50 ml. of diethyl ether. The aqueous layer is rendered alkaline with sodium hydroxide solution and extracted three times in succession with 50 ml. of diethyl ether each time. The combined ether extracts are washed several times with water, dried over sodium sulphate, and filtered. The ether is evaporated from the filtrate in vacuo on a water bath. The 1.4 g of oily residue are dissolved in anhydrous diethyl ether and a solution of hydrogen chloride in diethyl ether is added until precipitation has ended.


Quantity
10 mmol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
C(O)=O.[CH2:4]([NH2:6])[CH3:5].[F:7][C:8]([F:21])([F:20])[S:9][C:10]1[CH:11]=[C:12]([CH2:16][C:17](=O)[CH3:18])[CH:13]=[CH:14][CH:15]=1.Cl>O>[F:7][C:8]([F:21])([F:20])[S:9][C:10]1[CH:11]=[C:12]([CH2:16][CH:17]([NH:6][CH2:4][CH3:5])[CH3:18])[CH:13]=[CH:14][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N
|
Step Three
|
Name
|
|
|
Quantity
|
10 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC(SC=1C=C(C=CC1)CC(C)=O)(F)F
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
two-necked flask equipped with an air condenser and a dropping funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask is cooled on an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The contents of the flask are heated for 14 hours at 160°-170°C.
|
|
Duration
|
14 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated for 3 hours at the reflux temperature
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated again at the reflux temperature for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product is extracted once with 50 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times in succession with 50 ml
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts are washed several times with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether is evaporated from the filtrate in vacuo on a water bath
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The 1.4 g of oily residue are dissolved in anhydrous diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a solution of hydrogen chloride in diethyl ether is added until precipitation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(SC=1C=C(C=CC1)CC(C)NCC)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
